

A Comprehensive Technical Guide to the Chemical Properties of Tripropylammonium Hexafluorophosphate

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Compound of Interest

Compound Name: *Tripropylammonium
hexafluorophosphate*

Cat. No.: *B12285649*

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Introduction

Tripropylammonium hexafluorophosphate, with the chemical formula $C_9H_{22}F_6NP$, is an organic salt consisting of a tripropylammonium cation and a hexafluorophosphate anion.^[1] This compound is typically a white crystalline solid and is recognized for its solubility in polar organic solvents.^[1] Its notable ionic conductivity and thermal stability make it a valuable material in various scientific and industrial applications, particularly in the fields of electrochemistry and materials science.^[1] This technical guide provides an in-depth overview of the core chemical properties of **tripropylammonium hexafluorophosphate**, detailed experimental protocols for its synthesis and characterization, and visualizations of key processes involving this compound.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of **tripropylammonium hexafluorophosphate** are summarized in the tables below. These properties are crucial for its application in research and development.

General Properties

Property	Value	Source
IUPAC Name	tripropylazanium;hexafluorophosphate	[1]
Molecular Formula	C ₉ H ₂₂ F ₆ NP	[1]
Molecular Weight	289.24 g/mol	[1]
CAS Number	92416-28-9	[2]
Canonical SMILES	CCC--INVALID-LINK--CCC.F--INVALID-LINK--(F)(F)(F)F	[1]
InChI Key	NCMLKPFYYXZMSH-UHFFFAOYSA-O	[1]

Physical Properties

Property	Value	Notes
Appearance	White crystalline solid	[1]
Melting Point	159 - 168 °C	Varies with the crystallization solvent. For example, 168 °C when crystallized from methanol/diethyl ether and 159 °C from pure acetonitrile.
Thermal Stability	Stable up to approx. 240 °C	Decomposition begins above this temperature, with the evolution of hydrogen fluoride. [1]
Solubility	Soluble in polar solvents such as DMSO (200 mg/mL), acetonitrile, and methanol.	[1]

Note: A specific density value for **tripropylammonium hexafluorophosphate** was not readily available in the reviewed literature.

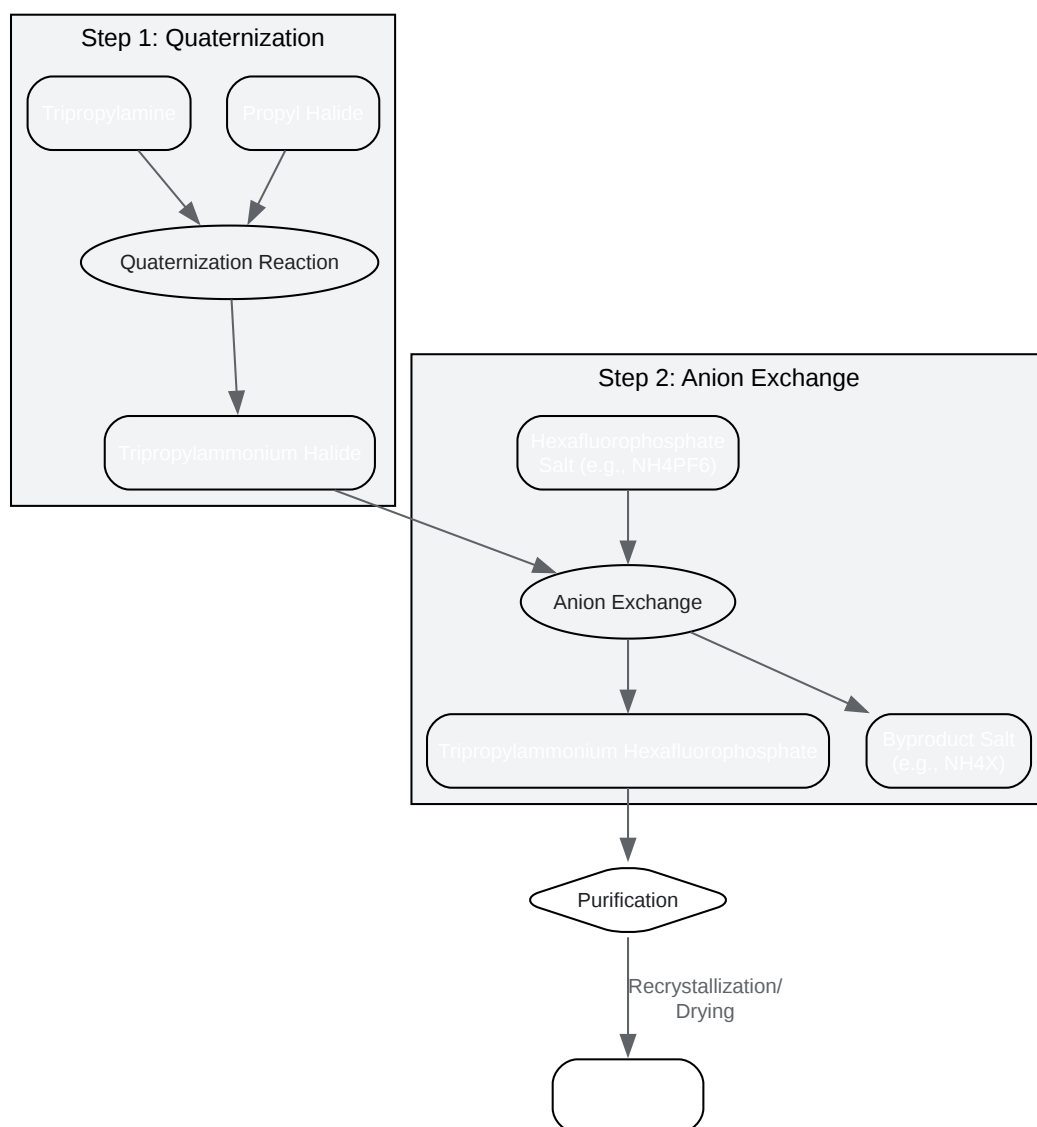
Synthesis and Characterization

The synthesis of **tripropylammonium hexafluorophosphate** can be achieved through several methods, with the most common being a counterion exchange reaction. Its characterization relies on standard analytical techniques to confirm its structure and purity.

Synthesis Workflow

The synthesis of **tripropylammonium hexafluorophosphate** typically involves a two-step process: the formation of a tripropylammonium salt with a simple halide, followed by an anion exchange reaction to introduce the hexafluorophosphate anion.

Synthesis Workflow for Tripropylammonium Hexafluorophosphate

[Click to download full resolution via product page](#)Caption: Synthesis of **Tripropylammonium Hexafluorophosphate**.

Experimental Protocol: Synthesis via Anion Exchange

This protocol describes a representative method for synthesizing **tripropylammonium hexafluorophosphate**.

Materials:

- Tripropylamine
- A suitable alkylating agent (e.g., propyl bromide)
- Ammonium hexafluorophosphate (NH_4PF_6)
- Solvents (e.g., ethanol, water, diethyl ether)
- Standard laboratory glassware
- Magnetic stirrer and heating mantle
- Rotary evaporator

Procedure:

- Formation of Tripropylammonium Halide:
 - In a round-bottom flask, dissolve tripropylamine in a suitable solvent like ethanol.
 - Slowly add an equimolar amount of the alkylating agent (e.g., propyl bromide) to the solution while stirring.
 - Heat the mixture under reflux for several hours to ensure the completion of the quaternization reaction.
 - After cooling, the tripropylammonium halide salt may precipitate. If not, the solvent can be removed under reduced pressure. The crude product can be washed with a non-polar solvent like diethyl ether to remove unreacted starting materials.
- Anion Exchange Reaction:

- Dissolve the synthesized tripropylammonium halide in a minimum amount of deionized water.
- In a separate beaker, prepare a saturated aqueous solution of ammonium hexafluorophosphate.
- Slowly add the ammonium hexafluorophosphate solution to the tripropylammonium halide solution with vigorous stirring.
- A white precipitate of **tripropylammonium hexafluorophosphate** will form due to its lower solubility in water compared to the halide salt.
- Continue stirring for a few hours to ensure complete precipitation.
- Purification:
 - Collect the precipitate by vacuum filtration and wash it several times with cold deionized water to remove the ammonium halide byproduct.
 - Further purify the product by recrystallization from a suitable solvent system, such as a mixture of acetonitrile and water or methanol and diethyl ether.
 - Dry the purified crystals under vacuum to obtain the final product.

Experimental Protocol: Characterization

NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.

- ^1H NMR: The proton NMR spectrum will show characteristic signals for the propyl groups of the cation. Typically, a triplet for the terminal methyl (CH_3) protons, a multiplet for the methylene (CH_2) protons adjacent to the methyl group, and another multiplet for the methylene protons adjacent to the nitrogen atom are observed.
- ^{19}F NMR: The fluorine-19 NMR spectrum is expected to show a doublet for the six equivalent fluorine atoms of the PF_6^- anion, coupled to the phosphorus-31 nucleus.
- ^{31}P NMR: The phosphorus-31 NMR spectrum will exhibit a septet due to coupling with the six equivalent fluorine atoms.

Typical NMR Parameters:

- Spectrometer: 300 MHz or higher field instrument.
- Solvent: Deuterated dimethyl sulfoxide (DMSO- d_6) or deuterated acetonitrile (CD_3CN).[\[3\]](#)
- 1H NMR: Spectral width of -2 to 18 ppm, relaxation delay of 1.5 s, and 16 scans.[\[4\]](#)
- ^{31}P NMR: Spectral width of -100 to 250 ppm, relaxation delay of 3.0 s, and 32 scans with proton decoupling.[\[4\]](#)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine the thermal stability and melting point.

Typical TGA/DSC Parameters:

- Apparatus: A simultaneous thermal analyzer (STA) or separate TGA and DSC instruments.
- Sample Size: 3-10 mg.[\[5\]](#)
- Pans: Aluminum or ceramic pans.[\[5\]](#)[\[6\]](#)
- Atmosphere: Inert atmosphere, such as nitrogen, with a flow rate of 50-60 mL/min.[\[5\]](#)
- Heating Rate: A linear heating rate of 10 °C/min.[\[5\]](#)
- Temperature Range: Typically from room temperature to 500-600 °C.[\[5\]](#)

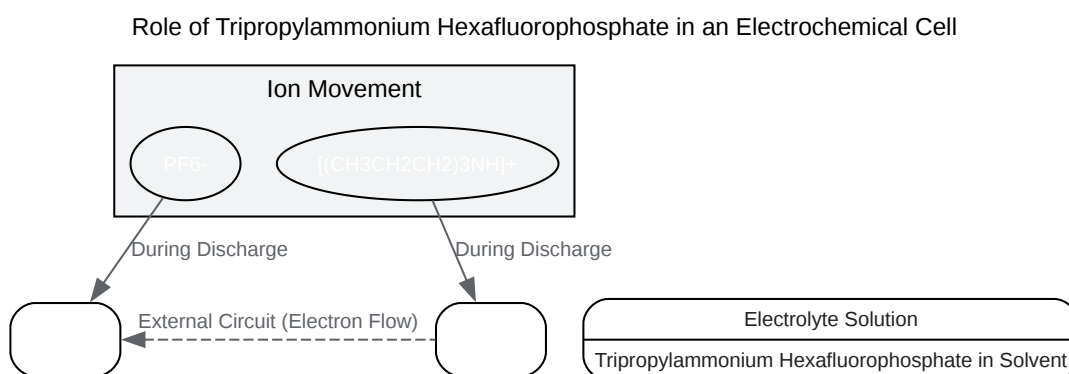
The DSC curve will show an endothermic peak corresponding to the melting point of the compound. The TGA curve will indicate the onset temperature of decomposition, which for **tripropylammonium hexafluorophosphate** is around 240 °C.[\[1\]](#)

Applications in Electrochemistry

A primary application of **tripropylammonium hexafluorophosphate** is as an electrolyte in electrochemical devices, such as batteries and supercapacitors, due to its high ionic conductivity.[\[1\]](#)

Role in an Electrochemical Cell

In an electrochemical cell, **tripropylammonium hexafluorophosphate** dissociates into tripropylammonium cations ($[(\text{CH}_3\text{CH}_2\text{CH}_2)_3\text{NH}]^+$) and hexafluorophosphate anions (PF_6^-). These ions are responsible for conducting charge between the anode and the cathode.



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Caption: Ion movement in an electrochemical cell.

Safety and Handling

Tripropylammonium hexafluorophosphate should be handled with care in a laboratory setting. The hexafluorophosphate anion can hydrolyze in the presence of acid to produce toxic hydrofluoric acid.^[1] Therefore, it is important to avoid contact with strong acids and moisture. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Tripropylammonium hexafluorophosphate is a versatile organic salt with a valuable combination of chemical and physical properties. Its high ionic conductivity and good thermal stability make it a compound of interest for applications in electrochemistry and materials science. This guide has provided a comprehensive overview of its core properties, detailed methodologies for its synthesis and characterization, and a visualization of its role in key processes, serving as a valuable resource for researchers and professionals in the field.

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References

- 1. Buy Tripropylammonium hexafluorophosphate [smolecule.com]
- 2. Tripropylammonium hexafluorophosphate | CAS#:92416-28-9 | Chemsrce [chemsrc.com]
- 3. rsc.org [rsc.org]
- 4. NMR Experiments [nmr.chem.umn.edu]
- 5. Making sure you're not a bot! [openjournals.ugent.be]
- 6. researchgate.net [researchgate.net]
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